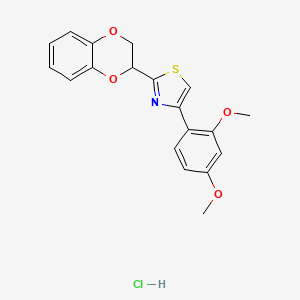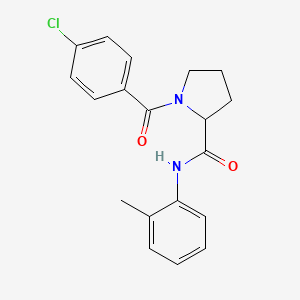![molecular formula C18H23N3OS B6118790 N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and autoimmune diseases.
作用機序
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide exerts its pharmacological effects by selectively inhibiting the activity of specific protein kinases. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. By inhibiting the activity of BTK, FLT3, and JAK3, N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide disrupts the survival and proliferation of cancer cells and suppresses the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has been shown to have a broad range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell cycle progression, and reduces the expression of anti-apoptotic proteins. In autoimmune diseases, it suppresses the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells. N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for clinical trials.
実験室実験の利点と制限
One of the major advantages of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide is its relatively short half-life, which may require frequent dosing in animal studies and clinical trials. Additionally, the high cost of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide may limit its accessibility for some research groups.
将来の方向性
There are several potential future directions for the research and development of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide. One area of interest is the combination of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide with other targeted therapies or immunotherapies to enhance its antitumor activity. Another potential direction is the investigation of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, the optimization of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide synthesis and formulation may improve its pharmacokinetic properties and reduce its cost, making it more accessible for clinical use.
Conclusion:
In conclusion, N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in treating cancer and autoimmune diseases. Its specificity for protein kinases and minimal toxicity in normal cells make it a valuable tool for studying the role of these kinases in various cellular processes. While there are limitations to its use, the future directions for N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide research and development are promising and warrant further investigation.
合成法
The synthesis of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide involves a multistep process that includes the reaction of 2-pyridinemethanol with 3-(3-thienyl)propanoic acid to form the corresponding ester. The ester is then reduced to the alcohol, which is further reacted with piperidine to obtain the final product. The synthesis of N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has been optimized to improve its yield and purity, making it a viable option for large-scale production.
科学的研究の応用
N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has been extensively studied for its potential therapeutic applications in treating cancer and autoimmune diseases. It has been shown to inhibit the activity of several protein kinases, including BTK, FLT3, and JAK3, which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. In preclinical studies, N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide has demonstrated potent antitumor activity against a wide range of cancer cell lines, including lymphoma and leukemia. It has also shown promising results in treating autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-3-thiophen-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(7-6-15-8-11-23-14-15)20-17-5-3-10-21(13-17)12-16-4-1-2-9-19-16/h1-2,4,8-9,11,14,17H,3,5-7,10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAPDELNPMYAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NC(=O)CCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)

![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)
